Gadoterate Meglumine
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Overview
Description
Gadoterate meglumine is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. It is composed of gadolinium, a rare earth metal, complexed with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and meglumine. This compound is known for its high stability and low toxicity, making it a preferred choice for diagnostic imaging .
Preparation Methods
The synthesis of gadoterate meglumine involves several steps:
Synthesis of DOTA: The organic acid DOTA is synthesized through a series of reactions involving cyclization and carboxylation.
Complexation with Gadolinium: Gadolinium oxide is reacted with DOTA in the presence of a solvent to form gadoteric acid.
Formation of this compound: The gadoteric acid is then reacted with meglumine to form this compound. .
Chemical Reactions Analysis
Gadoterate meglumine primarily undergoes complexation reactions due to the presence of gadolinium and DOTA. The key reactions include:
Complexation: The formation of this compound involves the complexation of gadolinium ions with DOTA.
Scientific Research Applications
Mechanism of Action
Gadoterate meglumine works by enhancing the relaxation rates of water protons in its vicinity when placed in a magnetic field. This results in increased signal intensity (brightness) of tissues during MRI scans. The gadolinium ion, being paramagnetic, develops a magnetic moment that interacts with the magnetic field, thereby improving the contrast of the images .
Comparison with Similar Compounds
Gadoterate meglumine is compared with other gadolinium-based contrast agents such as gadobutrol, gadopentetate dimeglumine, and gadobenate dimeglumine:
Gadobutrol: Similar in function but has a higher concentration formulation, leading to different imaging characteristics.
Gadopentetate Dimeglumine: A linear ionic contrast agent with lower stability compared to the macrocyclic structure of this compound.
Gadobenate Dimeglumine: Known for its higher relaxivity but also higher risk of gadolinium release.
This compound stands out due to its high stability, low toxicity, and effectiveness in enhancing MRI images, making it a preferred choice in clinical settings .
Properties
CAS No. |
92943-93-6 |
---|---|
Molecular Formula |
C23H42GdN5O13 |
Molecular Weight |
753.9 g/mol |
IUPAC Name |
gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C16H28N4O8.C7H17NO5.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);4-13H,2-3H2,1H3;/q;;+3/p-3/t;4-,5+,6+,7+;/m.0./s1 |
InChI Key |
RYHQMKVRYNEBNJ-BMWGJIJESA-K |
Isomeric SMILES |
[H+].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Canonical SMILES |
[H+].CNCC(C(C(C(CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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